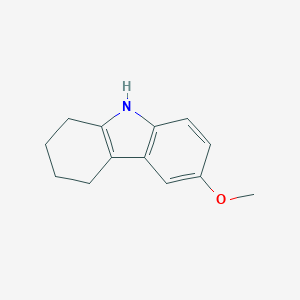

6-Methoxy-1,2,3,4-tetrahydrocarbazole

説明

Significance of the Tetrahydrocarbazole Core Structure in Organic Chemistry and Chemical Biology

The tetrahydrocarbazole (THC) framework is a prominent heterocyclic scaffold in the fields of organic chemistry and chemical biology. wjarr.combohrium.com Structurally, it is a tricyclic system composed of a pyrrole (B145914) ring fused with a benzene (B151609) ring and a cyclohexane (B81311) ring. wjarr.comwjarr.com This unique architecture, featuring a partially saturated carbazole (B46965) core, makes it a valuable and versatile building block in synthetic organic chemistry. wjarr.com The Fischer indole (B1671886) synthesis is one of the most common and historically significant methods employed for the preparation of the tetrahydrocarbazole scaffold. wjarr.comwjarr.comresearchgate.net

In chemical biology, the significance of the tetrahydrocarbazole core lies in its status as a "privileged structure." This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the development of novel bioactive agents. bohrium.comresearchgate.net The presence of this scaffold in a multitude of pharmacologically active compounds underscores its importance. wjarr.combohrium.com Its chemical properties allow for various substitutions on the aromatic and saturated rings, enabling the synthesis of large libraries of derivatives for drug discovery and chemical biology research. wjarr.com

Natural Occurrence and Pharmacological Relevance of Tetrahydrocarbazole-Containing Alkaloids

The tetrahydrocarbazole moiety is a recurring structural motif in a variety of naturally occurring indole alkaloids. wjarr.comresearchgate.net These alkaloids have been isolated from various natural sources, including plants from the Rutaceae family, such as those from the Murraya, Clausena, and Glycosmis genera. researchgate.net

The pharmacological relevance of these natural products is extensive and well-documented. Tetrahydrocarbazole derivatives have demonstrated a broad spectrum of biological activities. wjarr.com Research has shown these compounds to possess properties including:

Antibacterial and antifungal wjarr.comnih.gov

Anticancer and tumor growth inhibition wjarr.comresearchgate.net

Anti-inflammatory wjarr.comwikipedia.org

Antipsychotic wjarr.comwikipedia.org

Antiemetic wjarr.comwikipedia.org

The therapeutic potential of this class of compounds is further highlighted by the existence of synthetic drugs that incorporate the tetrahydrocarbazole scaffold, such as the antiemetic drug ondansetron (B39145) and the antiallergic agent ramatroban. wikipedia.org

Overview of 6-Methoxy-1,2,3,4-tetrahydrocarbazole as a Representative Tetrahydrocarbazole Derivative

This compound is a specific derivative of the parent tetrahydrocarbazole structure, characterized by a methoxy (B1213986) group (-OCH3) substituted at the 6th position of the carbazole ring. This compound serves as a key intermediate in the synthesis of more complex molecules. wjarr.com The most common synthetic route to this compound and its analogs is the Fischer-Borsche reaction, which involves the condensation of 4-methoxyphenylhydrazine with a cyclohexanone (B45756) derivative. wjarr.com

Its chemical properties and structure make it a subject of interest in medicinal chemistry. The introduction of the methoxy group can influence the electronic properties and lipophilicity of the molecule, which in turn can affect its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole | nih.gov |

| Molecular Formula | C13H15NO | nih.gov |

| Molecular Weight | 201.26 g/mol | nih.gov |

| CAS Number | 13070-45-6 | advancedbiochemicals.com |

| Physical Form | Solid | sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-methoxy-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-15-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8,14H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUKCUCBMZNDOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 6 Methoxy 1,2,3,4 Tetrahydrocarbazole

Electrophilic Aromatic Substitution Reactions on the Carbazole (B46965) Moiety

The benzene (B151609) ring of the 6-Methoxy-1,2,3,4-tetrahydrocarbazole moiety is activated towards electrophilic aromatic substitution due to the electron-donating effects of both the methoxy (B1213986) group (-OCH3) and the nitrogen atom of the indole (B1671886) ring. These substituents direct incoming electrophiles primarily to the ortho and para positions relative to their own location.

The methoxy group at the C-6 position is a strong activating group and directs electrophiles to the C-5 and C-7 positions (ortho and para, respectively). The nitrogen atom, also an activating group, directs towards the C-5 and C-7 positions as well. This overlapping directorial effect strongly favors substitution at these positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commasterorganicchemistry.comyoutube.com The general mechanism involves the attack of the aromatic π-system on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. masterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring. youtube.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reagent/Reaction | Predicted Major Products |

| HNO₃/H₂SO₄ (Nitration) | 5-Nitro-6-methoxy-1,2,3,4-tetrahydrocarbazole & 7-Nitro-6-methoxy-1,2,3,4-tetrahydrocarbazole |

| Br₂/FeBr₃ (Bromination) | 5-Bromo-6-methoxy-1,2,3,4-tetrahydrocarbazole & 7-Bromo-6-methoxy-1,2,3,4-tetrahydrocarbazole |

| SO₃/H₂SO₄ (Sulfonation) | This compound-5-sulfonic acid & this compound-7-sulfonic acid |

| R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | 5-Alkyl-6-methoxy-1,2,3,4-tetrahydrocarbazole & 7-Alkyl-6-methoxy-1,2,3,4-tetrahydrocarbazole |

| RCOCl/AlCl₃ (Friedel-Crafts Acylation) | 5-Acyl-6-methoxy-1,2,3,4-tetrahydrocarbazole & 7-Acyl-6-methoxy-1,2,3,4-tetrahydrocarbazole |

Oxidation Reactions and Oxidative Transformations

The tetrahydrocarbazole core is susceptible to various oxidation reactions. A notable transformation is the oxidation of the cyclohexene (B86901) ring. For instance, refluxing a solution of 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone in a mixture of acetic acid and hydrochloric acid yields 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. nih.govnih.gov This reaction introduces a ketone functional group at the C-1 position of the tetrahydrocarbazole skeleton.

Furthermore, the C2-C3 double bond of the indole nucleus can undergo oxidative activation, which is a key strategy for synthesizing various oxygen-containing indoline (B122111) structures. rsc.org This reactivity highlights the potential for selective oxidation at different sites within the molecule, leading to a range of functionalized derivatives.

C-H Functionalization Strategies (e.g., Palladium(II)-Catalyzed C(sp³)–H Oxidation)

Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. In the context of this compound, both aromatic C(sp²)-H and aliphatic C(sp³)-H bonds are potential targets for such transformations.

Palladium(II)-catalyzed C(sp³)–H oxidation has been demonstrated on tetrahydrocarbazole derivatives. rsc.orgmdpi.com For example, dimethyl carbamoyl-protected tetrahydrocarbazoles undergo directed oxidation to afford products resulting exclusively from C(sp³)–H oxidation. rsc.org This contrasts with other palladium-catalyzed reactions on similar systems that lead to aromatic functionalization. The reaction often involves a directing group that facilitates the formation of a metallacyclic intermediate, enabling the selective activation of a specific C-H bond. nih.govnih.gov The synthesis of monosubstituted tetrahydrocarbazoles has also been achieved through a palladium-catalyzed formal [4+2]-cycloaddition involving a C(sp³)-H activation step enabled by an (η³-indolylmethyl)palladium complex. researchgate.net

Intramolecular Cyclizations Leading to Diverse Fused-Ring Systems

The tetrahydrocarbazole scaffold can be elaborated into more complex, fused-ring systems through intramolecular cyclization reactions. These reactions often involve the formation of new rings by connecting different parts of the molecule. For example, α-chloro-β-nitrothieno[2,3-c]pyridazines have been prepared via the intramolecular cyclization of their N-arylhydrazone precursors, which can be derived from tetrahydrocarbazole-like structures. nih.gov The development of fused furan ring systems has also been achieved through the intramolecular cyclization of unsaturated acyloxy sulfone derivatives. documentsdelivered.com Such strategies are valuable for constructing polycyclic frameworks found in various natural products and biologically active molecules.

Oxidative Cleavage of the Indole Carbon-Carbon Double Bond and Ring Expansion (e.g., Formation of Benzoazonine Derivatives)

A significant transformation of the this compound core involves the oxidative cleavage of the indole C2-C3 double bond, which can lead to ring-expanded products. rsc.orgresearchgate.net This reaction breaks the five-membered pyrrole (B145914) ring and can be followed by rearrangement to form larger, medium-sized rings.

A specific example is the formation of 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione, a nine-membered ring system. This benzoazonine derivative can be obtained as a by-product during the synthesis of this compound, indicating that the oxidative cleavage can occur under certain synthetic conditions. researchgate.net This transformation is a powerful method for accessing complex molecular architectures that would be challenging to synthesize through other routes. researchgate.netdiva-portal.org

Derivatization through Amide Bond Formation

The nitrogen atom of the indole moiety in this compound is nucleophilic and can readily participate in reactions to form amide bonds. This provides a straightforward method for introducing a wide variety of substituents at the N-9 position, thereby modifying the properties of the parent molecule.

The synthesis of N-(6-substituted-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetamides has been reported, where an amine precursor is coupled with a carboxylic acid using an activating agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). mostwiedzy.pl Thionation of these amides can further lead to the corresponding thioamides. mostwiedzy.plnih.gov This derivatization is a common strategy in medicinal chemistry to explore structure-activity relationships.

Table 2: Summary of Key Transformations

| Section | Reaction Type | Key Features | Resulting Structures |

| 3.1 | Electrophilic Aromatic Substitution | Activation by -OCH₃ and indole N; ortho, para-directing. | Substituted aromatic ring (e.g., nitro, bromo, acyl derivatives). |

| 3.2 | Oxidation | Oxidation of the cyclohexene ring or indole C=C bond. | Carbazol-1-ones, oxygenated indolines. |

| 3.3 | C-H Functionalization | Palladium-catalyzed activation of C(sp³)-H bonds. | Functionalized aliphatic ring. |

| 3.4 | Intramolecular Cyclization | Formation of new rings fused to the carbazole core. | Polycyclic fused-ring systems. |

| 3.5 | Oxidative Cleavage & Ring Expansion | Cleavage of the indole C2-C3 bond. | Nine-membered benzoazonine derivatives. |

| 3.6 | Amide Bond Formation | Acylation of the indole nitrogen. | N-acyl and N-thioacyl derivatives. |

Biological Activity and Medicinal Chemistry Applications of 6 Methoxy 1,2,3,4 Tetrahydrocarbazole Derivatives

Diverse Pharmacological Profiles of Tetrahydrocarbazole Derivatives

Derivatives of 6-Methoxy-1,2,3,4-tetrahydrocarbazole are part of the broader tetrahydrocarbazole (THCz) class of compounds, which are recognized for their significant biological activities and presence in numerous indole (B1671886) alkaloids. eurekaselect.comwjarr.com These compounds have garnered attention from researchers worldwide for their potential in treating a wide range of diseases. eurekaselect.com The core structure, a tricyclic system composed of a pyrrole (B145914) ring fused with a benzene (B151609) and a cyclohexane (B81311) ring, serves as a versatile scaffold for developing new therapeutic agents. wjarr.comnih.gov The pharmacological potential of these derivatives is influenced by various substitutions on this core structure. wjarr.com

Antimicrobial and Antifungal Activities

Tetrahydrocarbazole derivatives have been identified as a novel class of compounds with notable antifungal and antimicrobial properties. wjarr.comdntb.gov.ua Research has demonstrated that these compounds can exhibit a broad spectrum of activity against various fungal and bacterial strains. doaj.orgrsc.org

A series of C6- and N9-modified tetrahydrocarbazole derivatives were synthesized and evaluated for their antifungal activity. Several of these derivatives showed improved and broad-spectrum activity. rsc.org Notably, one compound, 10c , demonstrated inhibitory activity against Cryptococcus neoformans, Aspergillus fumigatus, and Microsporum gypseum that was comparable or even superior to the commonly used antifungal drug, fluconazole. rsc.org The mechanism of action for some of these compounds is believed to involve the inhibition of P-type ATPases, which are essential for fungal cell function. dntb.gov.ua

In addition to antifungal properties, certain tetrahydrocarbazole derivatives have shown weak to moderate antibacterial activity. dntb.gov.uadoaj.org For instance, dibromo-1,2,3,4-tetrahydrocarbazole has been noted for its antimicrobial effects. wjarr.com Molecular docking studies have suggested that these compounds may act as good inhibitors of GlcN-6-P synthase, an enzyme crucial for bacterial cell wall synthesis. researchgate.net

Table 1: Antifungal Activity of Selected Tetrahydrocarbazole Derivatives

| Compound | Target Organism | Activity | Reference |

| 10c | Cryptococcus neoformans | Comparable or superior to fluconazole | rsc.org |

| 10c | Aspergillus fumigatus | Comparable or superior to fluconazole | rsc.org |

| 10c | Microsporum gypseum | Comparable or superior to fluconazole | rsc.org |

| Dibromo-1,2,3,4-tetrahydrocarbazole | General antimicrobial | Exhibited antimicrobial activity | wjarr.com |

Anticancer and Antitumor Potentials

The tetrahydrocarbazole nucleus is a key structural motif in many natural and synthetic molecules with anticancer properties. eurekaselect.comresearchgate.net Numerous derivatives have been synthesized and tested against various cancer cell lines, showing significant cytotoxic activity. eurekaselect.com These compounds exert their anticancer effects through multiple mechanisms.

Due to their planar and aromatic structure, many carbazole (B46965) derivatives can intercalate into DNA, disrupting DNA replication and transcription in cancer cells. researchgate.net They can also inhibit DNA-dependent enzymes like topoisomerase I/II and telomerase, which are crucial for cancer cell proliferation. researchgate.net Other mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of microtubule formation. eurekaselect.com Furthermore, some derivatives act as modulators of Nrf2, inhibitors of VEGF (Vascular Endothelial Growth Factor), TNF-α (Tumor Necrosis Factor-alpha), and Histone Deacetylase (HDAC). eurekaselect.com

For example, a series of novel 1,2,4-triazole derivatives bearing a similar heterocyclic scaffold were evaluated for their anticancer activity, with some compounds showing remarkable antiproliferative effects against a panel of cancer cell lines. nih.gov These compounds were found to be potent inhibitors of tubulin polymerization and also showed inhibitory activity against EGFR and BRAF kinases. nih.gov

Table 2: Anticancer Mechanisms of Tetrahydrocarbazole Derivatives

| Mechanism of Action | Description | Reference |

| DNA Intercalation | The planar structure allows the molecule to insert between DNA base pairs, disrupting cellular processes. | researchgate.net |

| Topoisomerase I/II Inhibition | Inhibition of these enzymes leads to DNA damage and cell death. | researchgate.net |

| Apoptosis Induction | Triggers programmed cell death in cancer cells. | eurekaselect.com |

| Cell Cycle Arrest | Halts the proliferation of cancer cells at various stages of the cell cycle. | eurekaselect.com |

| Microtubule Inhibition | Disrupts the formation of the mitotic spindle, preventing cell division. | eurekaselect.com |

| VEGF & TNF-α Inhibition | Inhibits factors that promote tumor growth and inflammation. | eurekaselect.com |

Anti-inflammatory and Antinociceptive Properties

Derivatives of tetrahydrocarbazole have demonstrated potential as anti-inflammatory and antinociceptive (pain-reducing) agents. wjarr.comnih.gov Research into related indole-containing hybrid molecules has shown promising results in various models of inflammation and pain. nih.gov

For instance, studies on indole-imidazolidine derivatives, which share structural similarities, revealed significant anti-inflammatory activity. nih.gov These compounds were able to reduce leukocyte migration and the production of pro-inflammatory cytokines such as TNF-α and IL-1β in models of peritonitis and air pouch inflammation. nih.gov In tests for antinociceptive activity, these derivatives significantly decreased the number of abdominal writhings induced by acetic acid, indicating a peripheral analgesic effect. nih.gov

Similarly, studies on hydrazone derivatives have also highlighted their ability to attenuate nociceptive behavior and inflammatory responses in mice. nih.govresearchgate.net These compounds were effective in both acetic acid-induced writhing and formalin-induced nociception tests. nih.gov Molecular docking studies suggest that one of the mechanisms for this activity could be the blockage of the COX-2 enzyme, which would reduce the synthesis of prostaglandins, key mediators of inflammation and pain. nih.govresearchgate.net

Neuroprotective Effects and Applications in Neurodegenerative Diseases (e.g., Anti-Alzheimer)

Tetrahydrocarbazole derivatives have emerged as promising candidates for the development of multifactorial drugs for Alzheimer's disease (AD). nih.gov AD is a progressive neurodegenerative disorder with complex pathology, and compounds that can address multiple aspects of the disease are highly sought after. nih.gov

One of the key findings is that certain 1-amino-1,2,3,4-tetrahydrocarbazoles can normalize the disrupted calcium homeostasis in the endoplasmic reticulum (ER), a phenomenon observed in cells with familial Alzheimer's disease-linked mutations. nih.gov By dampening the enhanced calcium release from the ER, these compounds can mitigate downstream pathological events. nih.gov

Furthermore, these lead structures have been shown to improve mitochondrial function by increasing the mitochondrial membrane potential. nih.gov They also attenuate the production of amyloid-beta (Aβ) peptides, a hallmark of AD, by reducing the cleavage of the amyloid precursor protein (APP) by β-secretase. nih.gov Other research has focused on synthesizing 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. epa.gov Dysfunction of acetylcholine-containing neurons is a major contributor to the cognitive decline in AD. epa.gov

Activities Modulating the Central Nervous System (e.g., Antipsychotic, Antiemetic, Anticonvulsant)

The tetrahydrocarbazole scaffold has been utilized to develop agents that modulate the central nervous system, exhibiting antipsychotic, antiemetic, and anticonvulsant properties. wjarr.com

Antipsychotic: Novel carbazole and tetrahydro-carboline derivatives have been identified as selective antagonists for the dopamine D3 receptor (D3R). nih.govnih.govresearchgate.net The D3R is implicated in multiple psychotic symptoms, and selectivity over the D2 receptor is considered beneficial for antipsychotic treatments. nih.govnih.gov One such derivative, 36b , not only demonstrated antipsychotic-like activity by inhibiting MK-801-induced hyperactivity and apomorphine-induced climbing but also showed antidepressant-like effects. nih.govnih.gov

Antiemetic: The antiemetic drug Ondansetron (B39145), a 5-HT3 receptor antagonist, is based on a carbazole structure. hep.com.cn Inspired by this, researchers have synthesized novel 1,2,3,9-tetrahydro-9-methyl-3-(4-substituted-piperazin-1-ylmethyl)-4H-carbazol-4-one derivatives. Preliminary pharmacological tests showed that some of these new compounds possess antiemetic activity comparable to Ondansetron. hep.com.cn

Anticonvulsant: The anticonvulsant potential of tetrahydrocarbazole derivatives has also been explored. wjarr.com Related heterocyclic compounds, such as 1,2,4-triazole derivatives, have shown significant anticonvulsant activity in experimental models. zsmu.edu.ua For instance, one study found that a specific 1,2,4-triazole derivative was more effective than the reference drugs phenobarbital and Mydocalm in a corazole-induced seizure model in rats. zsmu.edu.ua This suggests that the broader class of related heterocyclic structures, including tetrahydrocarbazoles, holds promise for developing new anticonvulsant medications. wjarr.comnih.gov

Metabolic Regulation (e.g., Antidiabetic, Hypoglycemic, Antiobesity)

Derivatives of tetrahydrocarbazole have been investigated for their potential role in metabolic regulation, particularly for their hypoglycemic and antidiabetic effects. wjarr.comnih.govnih.gov

Several series of tetrahydrocarbazole derivatives have been designed and synthesized, showing potent glucose-lowering activity. nih.govnih.gov In one study, aza-tetrahydrocarbazole compound 12b was found to be a highly potent hypoglycemic agent, increasing glucose consumption in HepG2 cell lines by 45%, which was about 1.2 times more active than the standard drug metformin. nih.gov The proposed mechanism for this activity is the activation of the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis. nih.gov

In vivo evaluations have further confirmed these findings. The derivative 7a exhibited hypoglycemic and hypolipemic effects comparable to the antidiabetic drug pioglitazone, but with a reduced effect on body weight gain. nih.gov An oral glucose tolerance test (OGTT) also confirmed that compound 12b is a potent hypoglycemic agent. nih.gov These findings highlight the potential of the tetrahydrocarbazole scaffold in developing new treatments for type 2 diabetes mellitus. nih.govnih.gov

Table 3: Hypoglycemic Activity of Tetrahydrocarbazole Derivatives

| Compound | Activity | Mechanism | Reference |

| 12b | Potent hypoglycemic agent; 45% increase in glucose consumption in HepG2 cells. | Activation of the AMPK pathway | nih.gov |

| 7a | Hypoglycemic and hypolipemic effects comparable to pioglitazone. | Not specified | nih.gov |

Other Biological Modulations (e.g., Antihistaminic, Antioxidative, Protein Kinase Inhibition)

Derivatives of this compound have been investigated for a variety of biological activities beyond their well-known anticancer properties. These include antihistaminic, antioxidative, and protein kinase inhibitory effects.

Antihistaminic Activity: While direct studies on the antihistaminic properties of this compound derivatives are limited, the broader class of carbazole derivatives has been reported to possess antihistaminic activities researchgate.net. The structural similarity of the tetrahydrocarbazole core to known antihistaminic agents suggests that derivatives of this compound could potentially interact with histamine receptors. For instance, certain tricyclic benzothieno[2,3-d] advancedbiochemicals.comnih.govwjarr.comtriazin-4-ones have demonstrated significant antihistaminic effects by acting on H1-receptors nih.govnih.gov. Further investigation into specific substitutions on the this compound scaffold is warranted to explore this potential therapeutic application.

Antioxidative Activity: Carbazole derivatives have been recognized for their antioxidant properties, which are often attributed to the electron-rich nature of the carbazole nucleus researchgate.netresearchgate.net. Studies on various carbazole derivatives have demonstrated their ability to act as free radical scavengers researchgate.net. For example, the introduction of alkyl groups, such as tert-butyl, onto the carbazole ring has been shown to enhance the antioxidant effect in lubricating oils by increasing the oxidation induction period nih.gov. While specific studies on the antioxidative potential of this compound derivatives are not extensively documented, the inherent properties of the carbazole scaffold suggest that these compounds could exhibit valuable antioxidant activity. The methoxy (B1213986) group at the C-6 position may further modulate this activity through its electron-donating nature.

Protein Kinase Inhibition: The inhibition of protein kinases is a crucial strategy in the development of targeted cancer therapies. Tetrahydrocarbazole derivatives have been identified as promising protein kinase inhibitors wjarr.commdpi.com. The planar, heterocyclic ring system of the carbazole nucleus allows for effective interaction with the ATP-binding pocket of various kinases. Quantitative structure-activity relationship (QSAR) studies on pyrazole derivatives as p38α MAP kinase inhibitors have highlighted the importance of specific structural features for potent inhibitory activity . The development of selective kinase inhibitors is a key challenge, and the tetrahydrocarbazole scaffold provides a versatile platform for designing such molecules .

Table 1: Investigated Biological Activities of Tetrahydrocarbazole Derivatives

| Biological Activity | Key Findings |

|---|---|

| Antihistaminic | The broader class of carbazoles shows potential, though specific data on 6-methoxy derivatives is sparse researchgate.net. |

| Antioxidative | Alkyl-substituted carbazoles demonstrate significant antioxidant effects nih.gov. |

| Protein Kinase Inhibition | The tetrahydrocarbazole scaffold is a promising framework for developing targeted kinase inhibitors wjarr.commdpi.com. |

Structure-Activity Relationship (SAR) Studies for this compound Analogues

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the tetrahydrocarbazole core. Structure-activity relationship (SAR) studies are therefore crucial for optimizing the potency and selectivity of these compounds.

Key structural modifications that have been explored include substitutions on the nitrogen atom of the pyrrole ring, as well as on the aromatic and saturated rings of the tetrahydrocarbazole nucleus. For instance, in the context of antimicrobial activity, the introduction of different aromatic acid chlorides at the nitrogen atom of the tetrahydrocarbazole ring has been shown to modulate the biological effect researchgate.net.

In the realm of anticancer agents, SAR studies have revealed that the substitution pattern on the carbazole ring system plays a critical role in determining cytotoxic and antimigratory activities researchgate.net. For example, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, the position of methoxy substituents significantly influenced their biological effects researchgate.net. Similarly, for a series of 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives, the nature of the aryl substituted amides was found to be critical for their activity as multidrug resistance reversers unesp.br.

The development of quantitative structure-activity relationship (QSAR) models has further aided in the rational design of more potent inhibitors. For instance, QSAR studies on tetrahydroquinoline derivatives as anti-lung cancer agents have identified key molecular descriptors that correlate with their inhibitory activity researchgate.netresearchgate.net.

Table 2: Key SAR Findings for Tetrahydrocarbazole and Related Derivatives

| Scaffold/Derivative Class | Position of Substitution | Effect on Biological Activity | Reference |

|---|---|---|---|

| Tetrahydrocarbazole | Nitrogen (N9) | Introduction of aromatic acid chlorides modulates antimicrobial activity. | researchgate.net |

| Pyrimido[4,5-c]quinolin-1(2H)-one | Methoxy group position | Significantly influences anticancer and antimigratory activities. | researchgate.net |

| 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline | Aryl substituted amides | Critical for activity as multidrug resistance reversers. | unesp.br |

| Tetrahydroquinoline | Various | Key molecular descriptors identified through QSAR for anti-lung cancer activity. | researchgate.netresearchgate.net |

Investigation of Molecular Mechanisms of Action for Biological Activities

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is essential for their development as therapeutic agents. Research in this area has primarily focused on their anticancer activities.

Many tetrahydrocarbazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells wjarr.comnih.gov. The induction of apoptosis is a key mechanism for eliminating cancerous cells and is often mediated through the activation of caspase cascades. Furthermore, these compounds can cause cell cycle arrest, preventing the proliferation of cancer cells wjarr.comnih.gov.

The inhibition of protein kinases represents another significant molecular mechanism. By targeting specific kinases involved in cell signaling pathways that are dysregulated in cancer, these compounds can effectively block tumor growth and progression wjarr.commdpi.com. Molecular docking studies have been employed to visualize the binding interactions of these inhibitors within the ATP-binding pocket of their target kinases, providing insights into the structural basis of their inhibitory activity researchgate.net.

For other biological activities, the molecular mechanisms are less well-defined. The potential antihistaminic effects would likely involve competitive or non-competitive antagonism of histamine receptors nih.gov. The antioxidative properties are presumed to arise from the ability of the carbazole nucleus to donate electrons and scavenge free radicals nih.govresearchgate.net.

The Tetrahydrocarbazole Scaffold as a Privileged Motif in Rational Drug Design

The tetrahydrocarbazole scaffold is considered a "privileged structure" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the design of a wide range of biologically active compounds wjarr.commdpi.com.

The rigid, tricyclic structure of tetrahydrocarbazole provides a well-defined three-dimensional shape that can be readily modified with various functional groups to optimize interactions with different biological targets. Its synthetic accessibility, primarily through the Fischer indole synthesis, further enhances its appeal in drug discovery programs wjarr.comnih.govsapub.org.

The utility of the tetrahydrocarbazole scaffold is evident in the diverse pharmacological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects wjarr.commdpi.comsapub.org. This versatility makes it an attractive starting point for the development of new drugs targeting a wide range of diseases.

Precursor Role in the Total Synthesis of Bioactive Carbazole Alkaloids and Natural Products

This compound and its derivatives serve as crucial intermediates in the total synthesis of more complex, naturally occurring carbazole alkaloids nih.govnih.gov. Many of these natural products possess significant biological activities and have intricate molecular architectures.

The Fischer indole synthesis is a common method used to construct the tetrahydrocarbazole core, which can then be further elaborated to afford the target natural product wjarr.comnih.govsapub.org. For example, the synthesis of the carbazole alkaloid murrayanine has been achieved using a strategy that involves the construction of a substituted tetrahydrocarbazole intermediate researchgate.net.

The aromatization of the tetrahydrocarbazole ring is a key step in many synthetic routes to fully aromatic carbazole alkaloids . This transformation can be achieved using various oxidizing agents. The strategic placement of substituents, such as the methoxy group at the C-6 position, on the tetrahydrocarbazole precursor allows for the regioselective synthesis of complex carbazole alkaloids. The versatility of this compound as a synthetic precursor underscores its importance in natural product synthesis and medicinal chemistry.

Advanced Spectroscopic and Analytical Characterization of 6 Methoxy 1,2,3,4 Tetrahydrocarbazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole, providing precise information about the chemical environment of each proton and carbon atom within the molecule.

¹H-NMR (Proton NMR): The ¹H-NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons present. The aromatic protons on the carbazole (B46965) ring system typically appear as multiplets in the downfield region, a result of their distinct electronic environments and spin-spin coupling interactions. The protons of the methoxy (B1213986) group (O-CH₃) characteristically present as a sharp singlet. The aliphatic protons of the tetrahydro- portion of the carbazole ring give rise to multiplets in the upfield region of the spectrum. The broad singlet for the N-H proton of the indole (B1671886) ring is also a key diagnostic feature.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum shows characteristic peaks for the aromatic carbons, the aliphatic carbons of the cyclohexene (B86901) ring, and the carbon of the methoxy group. rsc.org

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | Variable (downfield) | Multiplets | Aromatic Protons |

| ¹H | ~3.8 | Singlet | Methoxy Protons (O-CH₃) |

| ¹H | Variable (upfield) | Multiplets | Aliphatic Protons (CH₂) |

| ¹H | Variable (broad) | Singlet | N-H Proton |

| ¹³C | Variable | - | Aromatic Carbons |

| ¹³C | Variable | - | Aliphatic Carbons |

| ¹³C | ~55 | - | Methoxy Carbon |

Note: Specific chemical shifts can vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The IR spectrum provides a unique fingerprint of the molecule.

Key characteristic absorption bands observed in the IR spectrum of this compound include:

N-H Stretching: A prominent band in the region of 3400 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the indole ring. orgsyn.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the tetrahydro- ring and methoxy group are observed just below 3000 cm⁻¹. orgsyn.org

C=C Stretching: Aromatic C=C bond stretching vibrations within the carbazole ring system give rise to absorptions in the 1600-1450 cm⁻¹ region. orgsyn.org

C-O Stretching: The strong absorption band associated with the C-O stretching of the methoxy group is typically found in the 1250-1000 cm⁻¹ range. orgsyn.org

C-N Stretching: The C-N stretching vibration of the amine within the ring system also contributes to the fingerprint region of the spectrum.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| N-H | Stretching | ~3401 orgsyn.org |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | ~2928, 2848 orgsyn.org |

| Aromatic C=C | Stretching | ~1470 orgsyn.org |

| C-O (ether) | Stretching | ~1235 orgsyn.org |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For this compound (C₁₃H₁₅NO), the expected monoisotopic mass is approximately 201.1154 g/mol . nih.govchem960.com HRMS can confirm this with high accuracy, distinguishing it from other compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and confirming the identity of the target compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule may involve the loss of the methoxy group or fragmentation of the tetrahydrocarbazole ring system.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids like this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined.

This technique reveals detailed information about:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact spatial arrangement of the atoms, including the conformation of the six-membered ring.

Intermolecular interactions: The packing of molecules in the crystal lattice is stabilized by various intermolecular forces. In the case of this compound, these can include hydrogen bonding involving the N-H group and π-π stacking interactions between the aromatic rings of adjacent molecules. nih.goviucr.org Specifically, studies have shown that the molecules of this compound pack together through C/N—H⋯π interactions. nih.gov

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic techniques are fundamental for the separation, purification, and assessment of the purity of this compound from reaction mixtures and for verifying its homogeneity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. The retention factor (Rf) value of the compound is dependent on the solvent system used. For example, in a 1:4 mixture of ethyl acetate (B1210297) and heptane, the parent compound 1,2,3,4-tetrahydrocarbazole (B147488) has an Rf of 0.50. orgsyn.org

Column Chromatography: For the purification of larger quantities of this compound, column chromatography is the method of choice. A suitable stationary phase, such as silica (B1680970) gel, and a carefully selected mobile phase (eluent) are used to separate the desired compound from impurities. rsc.org The fractions are typically collected and analyzed by TLC to identify those containing the pure product.

Computational and Theoretical Investigations of 6 Methoxy 1,2,3,4 Tetrahydrocarbazole

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as 6-Methoxy-1,2,3,4-tetrahydrocarbazole, might interact with a biological target, typically a protein or enzyme.

Studies on tetrahydrocarbazole derivatives have demonstrated their potential to interact with various biological targets. For instance, novel derivatives of the 1,2,3,4-tetrahydrocarbazole (B147488) scaffold have been subjected to molecular docking studies to evaluate their potential as anti-microbial agents. researchgate.net One key target in bacteria is the GlcN-6-P synthase enzyme. researchgate.net Docking analyses have shown that tetrahydrocarbazole compounds can fit well within the active pocket of this enzyme, indicating significant binding energies and a strong affinity. researchgate.net This suggests that they may act as effective inhibitors of GlcN-6-P synthase, disrupting essential metabolic pathways in bacteria. researchgate.net

The interactions observed in these docking studies typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the enzyme's active site. The specific binding mode and energy can be influenced by the various substituents on the tetrahydrocarbazole core. For this compound, the methoxy (B1213986) group and the nitrogen atom of the carbazole (B46965) ring would be key features influencing these interactions.

In other research, molecular docking has been employed to understand the binding modes of vanillin-derived triazoles, which are also investigated as potential inhibitors of bacterial DNA synthesis. nih.gov These studies help in delineating the necessary pharmacophoric features required for the inhibition of bacterial growth. nih.gov While not directly studying this compound, this research highlights a common strategy where docking is used to predict and rationalize the biological activity of heterocyclic compounds. The general findings from docking studies on the tetrahydrocarbazole scaffold are summarized in the table below.

| Target Enzyme | Key Findings | Potential Application |

| GlcN-6-P synthase (1XFF) | Derivatives show significant binding energies and good affinity with the active site. | Anti-microbial agent. researchgate.net |

| Bacterial Thymidylate kinase (TMPK) | Ligands show interactions responsible for anti-bacterial activity. | Anti-bacterial agent. nih.gov |

This table summarizes findings for the broader class of tetrahydrocarbazole derivatives.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. epstem.net These methods can determine various molecular properties, such as geometric parameters, vibrational frequencies, and electronic properties like frontier molecular orbital (FMO) energies (HOMO and LUMO). nih.gov

For molecules like this compound, DFT calculations can provide insights into its stability and reactivity. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. The distribution of these orbitals also reveals the likely sites for electrophilic and nucleophilic attack.

While specific DFT studies on this compound are not widely published, the methodology is routinely applied to similar heterocyclic systems. epstem.net Such calculations would typically involve:

Geometry Optimization: Finding the most stable three-dimensional structure of the molecule.

Frequency Analysis: Calculating vibrational frequencies to confirm the optimized structure is a true energy minimum and to compare with experimental infrared (IR) and Raman spectra. nih.gov

FMO Analysis: Determining the HOMO and LUMO energies and their spatial distribution to predict reactivity.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution on the molecule's surface to identify regions prone to electrostatic interactions.

These theoretical calculations are invaluable for rationalizing the outcomes of chemical reactions and for designing new derivatives with tailored electronic properties. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The 1,2,3,4-tetrahydrocarbazole scaffold contains a non-aromatic, six-membered ring fused to the indole (B1671886) core. This saturated ring is not planar and can adopt several different conformations, such as chair and boat forms, similar to cyclohexane (B81311). nih.gov Conformational analysis aims to identify the most stable spatial arrangements of a molecule and the energy barriers between them.

Molecular Dynamics (MD) simulations are a powerful tool for this purpose. arxiv.org An MD simulation calculates the motion of atoms in a molecule over time, providing a dynamic picture of its conformational landscape. nih.gov By simulating the molecule at different temperatures, it is possible to observe transitions between different conformations, such as chair-to-chair interconversions. nih.gov

For this compound, the tetrahydro- portion of the ring system is flexible. MD simulations can reveal the preferred conformations of this ring and how substituents, like the methoxy group, might influence this preference. The simulations can also show how the molecule interacts with its environment, such as a solvent, providing insights into its dynamic behavior in solution. nih.gov The results from such simulations can be correlated with experimental data to provide a comprehensive understanding of the molecule's structural dynamics. nih.gov

Hirshfeld Surface Analysis for Understanding Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystal, allowing for a detailed examination of how molecules pack together.

The primary interactions holding the crystal structure of this compound together are C/N—H⋯π interactions. A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different atomic contacts. The analysis shows that the most significant contributions to the crystal packing are from H···H, C···H/H···C, and O···H/H···O contacts.

The breakdown of intermolecular contacts for this compound is detailed in the table below.

| Contact Type | Contribution to Hirshfeld Surface (%) |

| H···H | 63.7 |

| C···H/H···C | 25.5 |

| O···H/H···O | 7.5 |

| N···H/H···N | 3.3 |

Data sourced from Flores et al. (2023).

These results indicate that van der Waals forces, particularly those involving hydrogen atoms, are the dominant forces in the crystal packing of this compound.

In Silico ADME/Tox Predictions (excluding specific toxicity data)

In the early stages of drug discovery, it is crucial to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a potential drug candidate. In silico ADME prediction models use the chemical structure of a compound to estimate these pharmacokinetic properties, helping to identify candidates with favorable drug-like characteristics and reducing the likelihood of late-stage failures in drug development. nih.gov

For this compound, a range of ADME parameters can be predicted using various computational models and software. These predictions provide a preliminary assessment of its potential as an orally administered drug. Key predicted properties often include:

Aqueous Solubility: Affects absorption and formulation.

Caco-2 Permeability: An indicator of intestinal absorption.

Plasma Protein Binding (PPB): Influences the distribution and availability of the drug.

CYP450 Inhibition/Metabolism: Predicts potential drug-drug interactions and metabolic stability.

Blood-Brain Barrier (BBB) Permeability: Indicates whether the compound is likely to enter the central nervous system.

The use of these computational tools allows for the rapid screening of large numbers of compounds, prioritizing those with the most promising ADME profiles for further experimental testing. researchgate.net While specific prediction data for this compound is not publicly available, the table below illustrates typical parameters that would be evaluated in an in silico ADME assessment.

| ADME Property | Predicted Value/Classification | Significance |

| Aqueous Solubility | (e.g., Moderately Soluble) | Influences absorption from the gastrointestinal tract. |

| Intestinal Absorption | (e.g., High) | Predicts the extent of absorption after oral administration. |

| Blood-Brain Barrier Penetration | (e.g., Yes/No) | Determines potential for CNS effects. |

| CYP2D6 Inhibitor | (e.g., Yes/No) | Indicates potential for drug-drug interactions. |

| Lipinski's Rule of Five | (e.g., 0 violations) | Assesses general drug-likeness based on physicochemical properties. |

This table provides an example of typical in silico ADME prediction parameters and is for illustrative purposes only.

Future Research Directions and Emerging Applications for 6 Methoxy 1,2,3,4 Tetrahydrocarbazole

Development of More Efficient, Sustainable, and Stereoselective Synthetic Methodologies

The synthesis of 6-methoxy-1,2,3,4-tetrahydrocarbazole and its derivatives is a critical area of research, with a growing emphasis on methods that are not only high-yielding but also environmentally benign and capable of producing specific stereoisomers.

Traditional methods for synthesizing the carbazole (B46965) core often involve harsh conditions, toxic solvents, and multi-step procedures. google.com In contrast, modern synthetic chemistry is moving towards greener alternatives. One such innovative approach involves the use of a bissulfonic acid type acidic ionic liquid as a catalyst in an aqueous solvent. google.com This method offers several advantages, including mild reaction conditions, simple operation, easy product separation, and a reusable catalyst, making the synthesis process more environmentally friendly and suitable for industrial-scale production. google.com

Another efficient strategy is the three-component coupling reaction of an aldehyde, alkyne, and amine, which provides a direct route to complex amine structures that can be precursors to or derivatives of the tetrahydrocarbazole skeleton. researchgate.net Furthermore, advancements in reduction techniques are also contributing to more efficient syntheses. For instance, the reduction of indole (B1671886) compounds to their corresponding indoline (B122111) structures can be achieved using borane (B79455) complexes in trifluoroacetic acid, a method that has been successfully applied to 1,2,3,4-tetrahydrocarbazole (B147488). google.com

The development of stereoselective synthesis is crucial, as different enantiomers of a compound can have distinct biological activities. Research has demonstrated that stereoselective synthesis can be achieved, resulting in a mixture enriched with one diastereoisomer, or even a single diastereoisomer, of a target compound. fda.gov This is particularly important for developing drugs with higher potency and fewer side effects.

Table 1: Comparison of Synthetic Methodologies for Tetrahydrocarbazole Synthesis

| Methodology | Catalyst/Reagent | Solvent | Key Advantages |

|---|---|---|---|

| Green Synthesis | Bissulfonic acid type acidic ionic liquid | Water | Environmentally friendly, mild conditions, reusable catalyst, high purity. google.com |

| Three-Component Coupling | Various catalysts (e.g., CuI, Zn(OAc)₂) | Varies | High efficiency for synthesizing amine precursors. researchgate.net |

| Indole Reduction | Borane-tetrahydrofuran complex (BH₃·THF) | Trifluoroacetic acid | Reliable method for reducing the indole nucleus. google.com |

| Stereoselective Synthesis | Varies | Varies | Production of specific enantiomers, leading to improved biological activity. fda.gov |

Exploration of Novel Biological Targets and Therapeutic Areas beyond Established Activities

While tetrahydrocarbazoles have been investigated for certain biological activities, future research aims to uncover novel targets and expand their therapeutic potential. The core structure of this compound serves as a versatile template for designing molecules that can interact with a wide range of biological systems.

One emerging area of interest is the modulation of nuclear hormone receptors. Derivatives of tetrahydrocarbazole have been identified as potential selective androgen receptor modulators (SARMs), which could have applications in treating conditions like osteoporosis. google.com This opens up the possibility of developing this compound-based compounds for hormone-related therapies.

Furthermore, the structural similarity of tetrahydrocarbazoles to known bioactive alkaloids suggests that they may interact with a variety of enzymes and receptors in the central nervous system. Future studies will likely focus on screening this compound and its analogues against a broad panel of biological targets to identify new therapeutic opportunities. This could include targets involved in neurodegenerative diseases, inflammation, and metabolic disorders. The development of derivatives with anti-inflammatory, analgesic, and anti-rheumatic properties highlights the potential of this chemical class in treating a range of ailments. google.com

Rational Design of Next-Generation Derivatives with Improved Pharmacological Profiles

The rational design of new derivatives of this compound is a key strategy for enhancing their therapeutic efficacy and specificity. By systematically modifying the core structure, researchers can fine-tune the pharmacological properties of these compounds to create next-generation drugs with improved activity and reduced toxicity.

Modifications at various positions on the tetrahydrocarbazole ring have been shown to yield compounds with diverse biological activities. For example, the introduction of different functional groups at the C-3 position has led to the development of compounds with potential pharmaceutical applications. google.com Similarly, the synthesis of 1,2,3,4-tetrahydrocarbazole-2-carboxylic acids and their derivatives has produced molecules with anti-inflammatory and analgesic properties. google.com

The design process often involves creating a library of related compounds and screening them for activity. This allows researchers to establish structure-activity relationships (SAR), which guide the further optimization of lead compounds. For instance, the synthesis of various substituted 3-amino-1,2,3,4-tetrahydrocarbazole derivatives has been a fruitful area of research, yielding compounds with a range of pharmacological effects. fda.gov

Table 2: Examples of Tetrahydrocarbazole Derivatives and Their Potential Applications

| Derivative Class | Potential Application | Reference |

|---|---|---|

| 1,2,3,4-Tetrahydrocarbazole-2-carboxylic acids | Anti-inflammatory, analgesic, anti-rheumatic | google.com |

| 3-Amino-1,2,3,4-tetrahydrocarbazole analogues | Varied pharmacological effects | fda.gov |

| Selective Androgen Receptor Modulators (SARMs) | Osteoporosis, hormone-related conditions | google.com |

| 3-Amido-1,2,3,4-tetrahydrocarbazoles | Pharmaceutical applications | google.com |

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Tetrahydrocarbazole Analogues

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of tetrahydrocarbazole analogues. mednexus.org These computational tools can process vast amounts of chemical and biological data to accelerate the drug development process, making it more efficient and cost-effective. nih.gov

AI and ML algorithms can be employed in various stages of drug discovery. nih.gov In the initial phase, virtual screening can be used to predict the biological activity of thousands of virtual tetrahydrocarbazole derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing. arxiv.org Machine learning models can be trained on existing data to learn the complex relationships between chemical structure and biological function, enabling the prediction of properties such as binding affinity, solubility, and toxicity. nih.gov

Furthermore, AI can be used for de novo drug design, where algorithms generate novel molecular structures with desired pharmacological profiles. nih.gov Generative models can explore the vast chemical space around the this compound scaffold to design next-generation analogues with enhanced potency and selectivity. nih.gov This data-driven approach minimizes the trial-and-error nature of traditional drug discovery and allows for a more rational and targeted design of new therapeutic agents. mednexus.org

Table 3: Applications of AI and Machine Learning in Tetrahydrocarbazole Drug Discovery

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Virtual Screening | Predictive models assess large libraries of virtual compounds for potential biological activity. arxiv.org | Faster identification of lead compounds. |

| Quantitative Structure-Activity Relationship (QSAR) | ML models identify correlations between chemical structure and biological activity. arxiv.org | Guides the rational design of more potent analogues. |

| ADMET Prediction | Algorithms predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. nih.gov | Early elimination of candidates with poor pharmacokinetic profiles. |

| De Novo Drug Design | Generative models create novel molecular structures with desired properties. nih.gov | Discovery of innovative drug candidates with improved efficacy. |

Investigation of this compound in Complex Biosynthetic Pathways

Understanding the biosynthesis of carbazole alkaloids is essential for harnessing nature's chemical diversity and developing new methods for producing valuable compounds. nih.gov While the specific biosynthetic pathway for this compound in nature is not fully elucidated, research into related alkaloids provides a roadmap for future investigations.

The biosynthesis of the carbazole skeleton in microorganisms has been shown to involve a unique enzymatic cyclization mechanism. nih.gov Studies on plant alkaloids have identified key reaction types, such as the Mannich reaction, which are fundamental to the formation of complex heterocyclic structures like tetrahydro-beta-carbolines. youtube.com The biosynthesis of many alkaloids originates from amino acid precursors such as tryptophan. youtube.com

Future research will likely focus on identifying the specific enzymes responsible for the formation of this compound. This could involve genome mining in plants and microorganisms known to produce related compounds, followed by the functional characterization of candidate enzymes. tib.eu A deeper understanding of these biosynthetic pathways could enable the metabolic engineering of microorganisms or plants to produce this compound and its derivatives in a sustainable and scalable manner. youtube.com Furthermore, the elucidation of these pathways may reveal novel enzymes with unique catalytic activities that could be valuable tools for biocatalysis. youtube.com

Table 4: Key Precursors and Reaction Types in Alkaloid Biosynthesis

| Precursor/Reaction | Description | Relevance to Tetrahydrocarbazoles |

|---|---|---|

| Tryptophan | An amino acid that serves as a common starting material for indole alkaloids. youtube.com | Likely a key building block for the carbazole ring system. |

| Mannich Reaction | A key carbon-carbon bond-forming reaction in the biosynthesis of many alkaloids. youtube.com | Potentially involved in the cyclization steps to form the tetrahydrocarbazole core. |

| Enzymatic Cyclization | Specific enzymes catalyze the formation of the tricyclic carbazole skeleton. nih.gov | Identifying the specific cyclase for this compound is a key research goal. |

| Tailoring Enzymes | Enzymes that modify the core alkaloid structure (e.g., methylation, hydroxylation). nih.gov | An O-methyltransferase is responsible for the methoxy (B1213986) group in this compound. |

Q & A

Q. What are the primary synthetic routes for 6-Methoxy-1,2,3,4-tetrahydrocarbazole, and how do reaction conditions influence yield?

Methodological Answer: The Borsche-Drechsel cyclization is a foundational method, involving acid-catalyzed rearrangement of cyclohexanone phenylhydrazone derivatives. For example, refluxing 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone in acetic acid and HCl at 398–403 K for 2 hours yields this compound with ~67% yield after purification . The Fischer indole synthesis is another key approach, where electron-donating groups (e.g., methoxy) enhance yields by stabilizing intermediates via resonance . Monitoring reaction progress via TLC and optimizing acid concentration (e.g., 10% aqueous H₂SO₄) can reduce side products .

Q. How is the molecular structure of this compound characterized, and what key structural features impact reactivity?

Methodological Answer: X-ray crystallography reveals non-planar carbazole units with a dihedral angle of 1.69° between the benzene and pyrrole rings. The cyclohexene ring adopts an envelope conformation, and intermolecular hydrogen bonds (e.g., C2–H2A···O2, N9–H9···O1) stabilize the crystal lattice . Computational modeling (DFT) can validate experimental bond angles (e.g., C–N–H angles ~107.61°) and predict sites for electrophilic substitution, guided by methoxy group orientation .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance regioselectivity and scalability for this compound derivatives?

Methodological Answer: Microwave-assisted synthesis reduces reaction times (e.g., from 18 hours to <6 hours) while maintaining yields >70%. Catalyst selection (e.g., Fe³⁺/CeO₂ nanoparticles) improves regioselectivity for C-6 methoxy substitution by modulating Lewis acidity . For scalability, solvent-free mechanochemical methods (e.g., ball milling) minimize waste and energy consumption. Pilot-scale trials should monitor temperature gradients to avoid decomposition .

Q. What strategies are used to resolve contradictions in reported biological activities of tetrahydrocarbazole derivatives?

Methodological Answer: Discrepancies in cytotoxicity data (e.g., IC₅₀ variations across cancer cell lines) require rigorous controls:

- Standardize assays (e.g., MTT vs. ATP-based luminescence).

- Validate structure-activity relationships (SAR) using derivatives like 4-methoxy phenyl thiosemicarbazones (compound 10c) .

- Cross-reference crystallographic data (e.g., hydrogen-bonding networks ) with molecular docking studies to assess target binding (e.g., tubulin vs. DNA topoisomerase).

Q. How can computational methods address structural ambiguities in this compound derivatives?

Methodological Answer: Molecular dynamics (MD) simulations can reconcile conflicting crystallographic data (e.g., dihedral angle variations in cyclohexene rings ). Pair NMR chemical shift predictions (via ACD/Labs or Gaussian) with experimental ¹³C/¹H spectra to confirm substituent positions. For tautomeric equilibria (e.g., keto-enol forms), use hybrid QM/MM calculations to identify dominant states under physiological conditions .

Q. What methodologies are recommended for designing and testing novel tetrahydrocarbazole-based bioactive analogs?

Methodological Answer:

- Derivatization: Introduce sulfonamide or triazole moieties via hydrazinecarboxamide intermediates (e.g., refluxing hydrazides with isocyanates ).

- Biological Screening: Prioritize analogs with logP <3.5 for blood-brain barrier penetration in CNS studies (e.g., antipsychotic activity assays ).

- Toxicology: Use Ames test + zebrafish models to assess genotoxicity and hepatotoxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。